molecular formula C17H34N2O11 B12826592 (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol

(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol

Cat. No.: B12826592
M. Wt: 442.5 g/mol
InChI Key: BKDZEJBSVGHDIC-SSPGUECXSA-N
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Description

The compound “(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol” is a complex organic molecule characterized by multiple hydroxyl groups and a cyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexane ring structure. The hydroxyl groups are introduced through specific reactions such as hydroxylation. The amino groups are added through amination reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.

    Substitution: The hydroxyl and amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-2,3,4,5-tetrahydroxycyclohexane
  • (2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-1-(hydroxymethyl)cyclohexane

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H34N2O11

Molecular Weight

442.5 g/mol

IUPAC Name

(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C17H34N2O11/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23/h7-15,18-30H,1-6H2/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-/m0/s1

InChI Key

BKDZEJBSVGHDIC-SSPGUECXSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC[C@@H](CO)N[C@H]2C[C@@]([C@H]([C@@H]([C@H]2O)O)O)(CO)O

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O

Origin of Product

United States

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